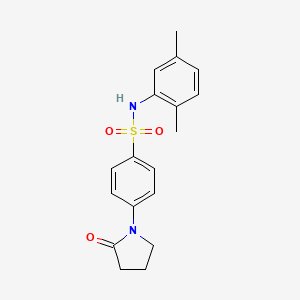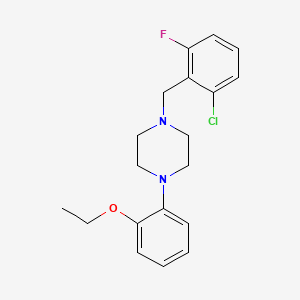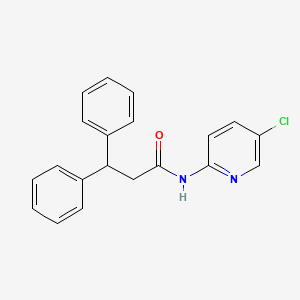![molecular formula C16H15BrN2O2 B5818390 4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as BDBI and belongs to the class of benzimidazole derivatives. BDBI has been synthesized by many researchers and has shown promising results in various scientific applications.
Mécanisme D'action
The mechanism of action of BDBI is not yet fully understood. However, it has been suggested that BDBI exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Biochemical and Physiological Effects:
BDBI has been found to exhibit low toxicity in animal studies. It has been shown to have a high affinity for DNA, which may contribute to its antitumor activity. BDBI has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BDBI is its broad-spectrum activity against cancer cells and bacteria. BDBI has also been found to exhibit low toxicity in animal studies, making it a potential candidate for further development. However, the synthesis of BDBI is relatively complex, which may limit its widespread use.
Orientations Futures
There are several future directions for the research on BDBI. One potential direction is the development of BDBI-based drugs for the treatment of cancer and bacterial infections. Another direction is the investigation of the mechanism of action of BDBI, which may lead to the development of more potent derivatives. Additionally, the synthesis of BDBI can be optimized to increase its yield and purity, making it more accessible for further research.
Conclusion:
In conclusion, BDBI is a promising compound that has shown potent antitumor, antibacterial, and antifungal activity. The synthesis of BDBI is relatively complex, but its low toxicity and broad-spectrum activity make it a potential candidate for further development. Future research on BDBI may lead to the development of new drugs for the treatment of cancer and bacterial infections.
Méthodes De Synthèse
The synthesis of BDBI involves the reaction of 4-bromo-1,2-phenylenediamine and 2,5-dimethylbenzoyl chloride in the presence of a base. This reaction results in the formation of BDBI as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
BDBI has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent antitumor activity against various cancer cell lines. BDBI also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-4-11(2)14(9-10)16(20)21-19-15(18)12-5-7-13(17)8-6-12/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFDQQZTQJHHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)

![4-[(methylsulfonyl)amino]-N-1-naphthylbenzamide](/img/structure/B5818342.png)

![ethyl 4-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)benzoate](/img/structure/B5818357.png)
![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)
![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)

![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)